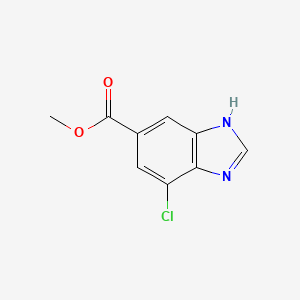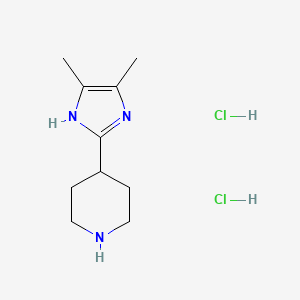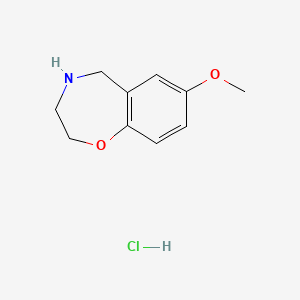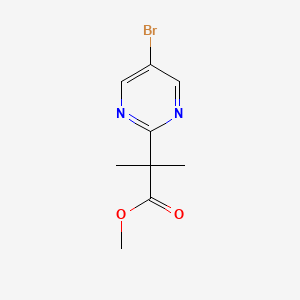
3-Chloro-6-ethynylisoquinoline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 3-Chloro-6-ethynylisoquinoline is 187.62 g/mol . It is a heterocyclic organic compound with a molecular formula of C11H6ClN.Physical And Chemical Properties Analysis
3-Chloro-6-ethynylisoquinoline has a molecular weight of 187.62 g/mol . More detailed physical and chemical properties are not available in the literature.Applications De Recherche Scientifique
Chemistry and Synthesis
3-Chloro-6-ethynylisoquinoline falls under the category of quinoline derivatives, which are known for their significant chemical and pharmacological properties. Although specific studies on 3-Chloro-6-ethynylisoquinoline are not directly found, research on closely related chloroquinoline compounds provides insights into the potential applications and chemical behavior of similar compounds. For instance, chloroquinoline derivatives have been synthesized and explored for their biological activities, such as antimicrobial, antifungal, and antioxidant properties (Hamama et al., 2018; Tabassum et al., 2014). These studies highlight the versatility of chloroquinoline cores in synthesizing compounds with potential therapeutic applications.
Biological Evaluation and Potential Therapeutic Uses
Chloroquinoline derivatives have been evaluated for their biological activities, demonstrating potential as antimicrobial and antifungal agents. For example, novel chloroquinoline compounds exhibited significant activity against bacterial and fungal strains, suggesting their potential use in developing new antimicrobial therapies (Desai & Dodiya, 2014; Hassanin & Ibrahim, 2012). These findings underscore the importance of quinoline derivatives in medicinal chemistry, particularly in addressing resistance to current antimicrobial agents.
Antioxidant Properties
Research on quinoline derivatives, including those structurally related to 3-Chloro-6-ethynylisoquinoline, has also uncovered their potential as antioxidants. Studies have shown that certain chloroquinoline compounds possess radical-scavenging activities, indicating their utility in oxidative stress-related conditions (Kumar et al., 2007). This antioxidant activity is crucial for developing treatments for diseases where oxidative damage is a contributing factor.
Propriétés
IUPAC Name |
3-chloro-6-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c1-2-8-3-4-9-7-13-11(12)6-10(9)5-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEXOAMKLMWPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC(=NC=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-ethynylisoquinoline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472480.png)
![3-(Piperidin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472482.png)

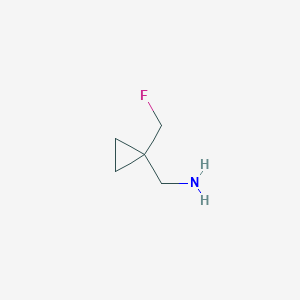

![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1472490.png)



